molecular formula C18H17N5O B11137588 N-[2-(4-pyridyl)ethyl]-3-(2-pyrimidinylamino)benzamide

N-[2-(4-pyridyl)ethyl]-3-(2-pyrimidinylamino)benzamide

Cat. No.: B11137588
M. Wt: 319.4 g/mol
InChI Key: MLYSVVAXYRXGGK-UHFFFAOYSA-N
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Description

N-[2-(4-pyridyl)ethyl]-3-(2-pyrimidinylamino)benzamide, also known by its CAS number 1197563-88-4, is a heterocyclic compound with the following structure:

This compound\text{this compound} This compound

This compound features an amide group, a pyridine ring, and a pyrimidine moiety

Preparation Methods

The synthetic routes for N-[2-(4-pyridyl)ethyl]-3-(2-pyrimidinylamino)benzamide involve chemical transformations. While specific methods may vary, here are some common steps:

    Starting Materials: The synthesis typically begins with commercially available starting materials.

    Functionalization: The pyridine and pyrimidine groups are introduced through appropriate reactions.

    Amide Formation: The amide linkage is formed by reacting an amine with an acid chloride or anhydride.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial production methods may involve large-scale reactions, optimization, and safety considerations.

Chemical Reactions Analysis

N-[2-(4-pyridyl)ethyl]-3-(2-pyrimidinylamino)benzamide can undergo various reactions, including:

    Oxidation: Oxidative processes may modify the pyrimidine or pyridine rings.

    Reduction: Reduction reactions can alter functional groups.

    Substitution: Substituents on the benzene ring can be replaced. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., alkyl halides).

Major products depend on reaction conditions and substituents. For example, reduction may yield an amine derivative.

Scientific Research Applications

N-[2-(4-pyridyl)ethyl]-3-(2-pyrimidinylamino)benzamide finds applications in:

    Medicine: It could be a potential drug candidate due to its structural features.

    Chemical Biology: Researchers study its interactions with biological targets.

    Industry: It may serve as a building block for other compounds.

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets. Further research is needed to elucidate its precise effects and pathways.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, researchers often compare N-[2-(4-pyridyl)ethyl]-3-(2-pyrimidinylamino)benzamide with related molecules to understand its uniqueness and potential advantages.

Remember that this information is based on available literature, and further studies may reveal additional insights

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

N-(2-pyridin-4-ylethyl)-3-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C18H17N5O/c24-17(20-12-7-14-5-10-19-11-6-14)15-3-1-4-16(13-15)23-18-21-8-2-9-22-18/h1-6,8-11,13H,7,12H2,(H,20,24)(H,21,22,23)

InChI Key

MLYSVVAXYRXGGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=CC=N2)C(=O)NCCC3=CC=NC=C3

Origin of Product

United States

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